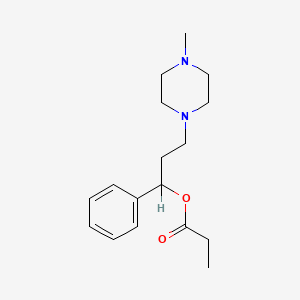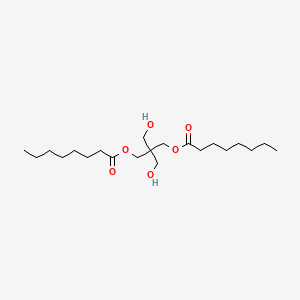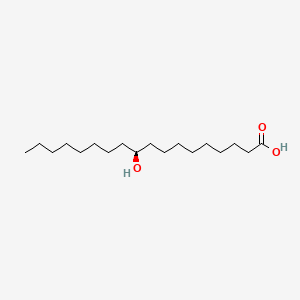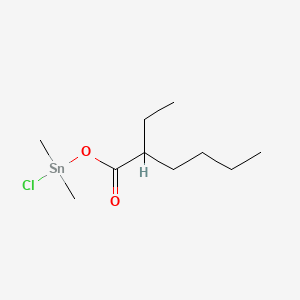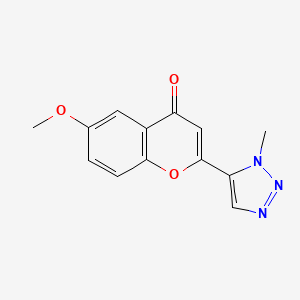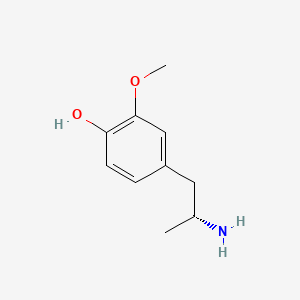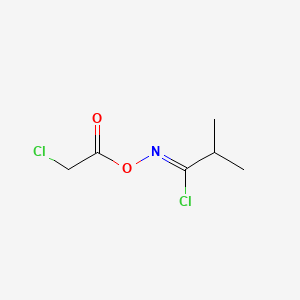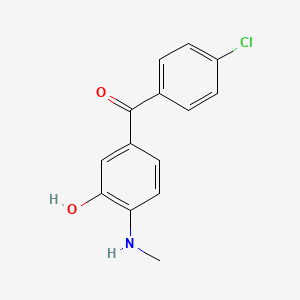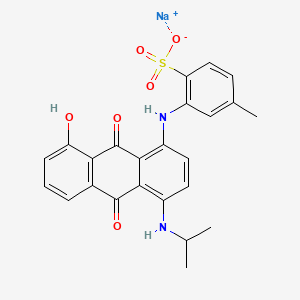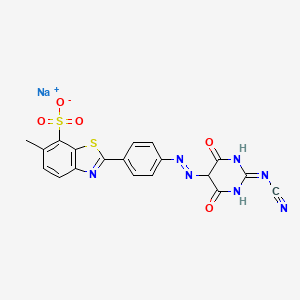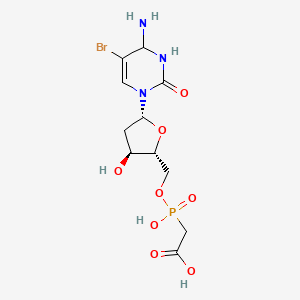
((5-(4-Amino-5-bromo-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((5-(4-Amino-5-bromo-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid” is a complex organic molecule that features a pyrimidine ring, a furan ring, and a phosphoryl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidine ring, the furan ring, and the attachment of the phosphoryl group. Typical synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Formation of the Furan Ring: This can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Attachment of the Phosphoryl Group: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the oxo groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the bromine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
The compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where pyrimidine analogs are effective.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A pyrimidine nucleoside analog used in chemotherapy.
Gemcitabine: Another pyrimidine analog used in cancer therapy.
Uniqueness
The uniqueness of the compound lies in its specific structure, which combines a pyrimidine ring, a furan ring, and a phosphoryl group. This unique combination could confer specific biological activities not seen in other similar compounds.
Eigenschaften
CAS-Nummer |
117627-20-0 |
|---|---|
Molekularformel |
C11H17BrN3O8P |
Molekulargewicht |
430.15 g/mol |
IUPAC-Name |
2-[[(2R,3S,5R)-5-(6-amino-5-bromo-2-oxo-1,6-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H17BrN3O8P/c12-5-2-15(11(19)14-10(5)13)8-1-6(16)7(23-8)3-22-24(20,21)4-9(17)18/h2,6-8,10,16H,1,3-4,13H2,(H,14,19)(H,17,18)(H,20,21)/t6-,7+,8+,10?/m0/s1 |
InChI-Schlüssel |
OFNQBAYNUJZFDD-ZYPUDGPYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)Br)COP(=O)(CC(=O)O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(NC2=O)N)Br)COP(=O)(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


